molecular formula C20H26N2OS B14980021 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14980021
M. Wt: 342.5 g/mol
InChI Key: YXNWDXDZDZMYCQ-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a 3-methyl group, and a side chain containing a 4-methylpiperidin-1-yl and a thiophen-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 4-methylpiperidin-1-yl intermediate. This can be achieved through the reaction of 4-methylpiperidine with appropriate alkylating agents under basic conditions.

    Introduction of the Thiophene Group: The next step involves the introduction of the thiophen-2-yl group. This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene-2-boronic acid or thiophene-2-stannane as the coupling partner.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core. This can be achieved through the reaction of the intermediate with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core or the piperidine ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Pharmacology: The compound is investigated for its potential therapeutic applications in treating various diseases, such as neurological disorders or cancer.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(4-methylpiperidin-1-yl)ethanamine: A related compound with a similar piperidine structure.

    Thiophene-2-carboxamide: A compound with a similar thiophene group.

    3-methylbenzamide: A compound with a similar benzamide core.

Uniqueness

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]benzamide

InChI

InChI=1S/C20H26N2OS/c1-15-8-10-22(11-9-15)18(19-7-4-12-24-19)14-21-20(23)17-6-3-5-16(2)13-17/h3-7,12-13,15,18H,8-11,14H2,1-2H3,(H,21,23)

InChI Key

YXNWDXDZDZMYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=CC(=C2)C)C3=CC=CS3

Origin of Product

United States

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